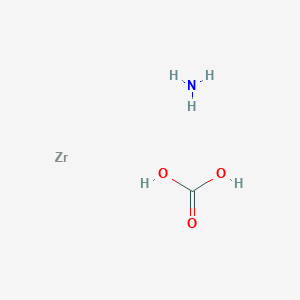

Carbonic acid, ammonium zirconium salt

Description

Properties

CAS No. |

22829-17-0 |

|---|---|

Molecular Formula |

CH5NO3Zr |

Molecular Weight |

170.28 g/mol |

IUPAC Name |

azane;carbonic acid;zirconium |

InChI |

InChI=1S/CH2O3.H3N.Zr/c2-1(3)4;;/h(H2,2,3,4);1H3; |

InChI Key |

OKXULOXSGGGFND-UHFFFAOYSA-N |

Canonical SMILES |

C(=O)(O)O.N.[Zr] |

Origin of Product |

United States |

Aqueous Speciation and Coordination Chemistry of Zirconium Iv in Carbonate Media

Elucidation of Zirconium Complex Structures in Ammonium (B1175870) Zirconium Carbonate Solutions

In aqueous environments, ammonium zirconium carbonate gives rise to a variety of structures. Research has identified both large, polynuclear entities and smaller, monomeric complexes.

Polynuclear Species: Carbonate media often lead to the formation of polynuclear entities where zirconium atoms are linked via hydroxo bridges. researchgate.net These are generally described as anionic hydroxylated zirconium polymers. bhalla-zircon.com The degree of polycondensation, or polymerization, is inversely related to the number of carbonate ligands per zirconium ion; as more carbonate binds to the metal center, the tendency to form large polymers decreases. researchgate.net The initial depolymerization of the raw material, basic zirconium carbonate, in an ammonium carbonate solution leads to these dissolved zirconium(IV) ions that form the basis of the complex solution. google.com

Monomeric Species: Under specific conditions, a monomeric complex becomes the dominant species in solution. researchgate.netrsc.org Extensive research combining multiple spectroscopic techniques has determined that when the molar ratio of carbonate to zirconium is six or greater, the monomeric tetracarbonatozirconate(4-) anion, [Zr(CO₃)₄]⁴⁻, is preferentially formed. researchgate.netrsc.org The formation of this specific monomer is crucial for certain applications as it presents a high concentration of reactive zirconium(IV) ions. google.com

Crystalline Species: From concentrated solutions, a crystalline solid can be obtained, which analysis has suggested to have the composition (NH₄)₃ZrOH(CO₃)₃·2H₂O. researchgate.netgoogle.com

Table 1: Identified Zirconium(IV) Species in Ammonium Zirconium Carbonate Solutions

| Species Type | Chemical Formula / Description | Conditions / Evidence | Source(s) |

|---|---|---|---|

| Monomeric | [Zr(CO₃)₄]⁴⁻ (tetracarbonatozirconate(4-)) | Dominant species when the molar ratio of [Carbonate]/[Zr] is ≥ 6. | researchgate.netrsc.org |

| Polynuclear | Anionic hydroxylated zirconium polymers | General state in many commercial AZC solutions; Zr atoms linked by hydroxo bridges. | bhalla-zircon.comresearchgate.net |

| Crystalline Complex | (NH₄)₃ZrOH(CO₃)₃·2H₂O | Identified from crystalline material obtained from prepared solutions. | researchgate.netgoogle.com |

The way ligands bind to the central zirconium atom defines the geometry and reactivity of the resulting complex.

Carbonate Ligands: In virtually all identified soluble complexes within AZC solutions, the carbonate ion (CO₃²⁻) acts as a bidentate ligand, meaning it binds to the zirconium center through two of its oxygen atoms. researchgate.net In the case of the [Zr(CO₃)₄]⁴⁻ monomer, detailed spectroscopic studies have confirmed that four carbonate ions each coordinate bidentately to the central zirconium ion. researchgate.netrsc.org Carbonate is generally considered a pseudohalide ligand with no pi-acceptor properties. wikipedia.org

Hydroxyl Ligands: In the polynuclear species that are prevalent in solutions with lower carbonate-to-zirconium ratios, hydroxyl (OH⁻) groups act as bridging ligands, forming links between two or more zirconium atoms (Zr-OH-Zr). researchgate.net These hydroxo bridges are fundamental to the formation of the extended polymeric structures. researchgate.net The crystalline complex (NH₄)₃ZrOH(CO₃)₃ is also noted to contain a hydroxyl ligand. google.com

Advanced Spectroscopic Characterization of Zirconium Speciation

To probe the complex equilibria and structures within ammonium zirconium carbonate solutions, researchers employ a suite of advanced analytical techniques. nii.ac.jpresearchgate.net These methods provide detailed insights into the atomic-level environment of the zirconium ions.

EXAFS is a powerful technique for determining the local structure around a specific element, such as zirconium, even in non-crystalline (amorphous) systems like aqueous solutions. nii.ac.jpunipd.itrsc.org Studies on AZC solutions using Zr K-edge EXAFS have yielded critical data on coordination numbers and interatomic distances. nii.ac.jpresearchgate.net

A key finding from EXAFS analysis is the change in the zirconium coordination environment as the carbonate concentration increases. researchgate.net In solutions with a high carbonate-to-zirconium ratio (≥ 6), the signal corresponding to a Zr-Zr distance disappears, which strongly indicates the breakdown of polynuclear bridged structures and the formation of a monomeric zirconium complex. rsc.org The analysis also allows for the determination of the Zr–O coordination distances. researchgate.net Ligand exchange reactions, for instance with carboxylic acids, can be monitored by observing changes in the Fourier transform of the EXAFS spectrum, providing evidence of the carbonate ligands being replaced. researchgate.netnih.gov

NMR and Raman spectroscopy provide complementary information about the species present in solution. researchgate.netrsc.org

Raman Spectroscopy: This technique is sensitive to the vibrational modes of molecules. The carbonate ion has distinct vibrational modes that change when it coordinates to a metal ion. Studies of AZC solutions show characteristic Raman bands that are attributed to the coordinated carbonate ligands. researchgate.net As with EXAFS, the disappearance of certain bands upon the addition of other strongly-binding ligands can be used to study ligand exchange reactions. nih.govjst.go.jp

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C NMR spectroscopy is particularly useful for studying carbonate complexes. researchgate.netresearchgate.net Research has shown that coordinated carbonate ions produce a distinct signal in the ¹³C NMR spectrum. rsc.org By integrating the intensity of this peak, researchers have been able to calculate the molar ratio of coordinated carbonate to zirconium. rsc.org In solutions with high carbonate concentration, this ratio was determined to be 4, providing direct evidence for the existence of the [Zr(CO₃)₄]⁴⁻ species. rsc.org While ⁹¹Zr NMR is a valuable tool for probing zirconium environments in solid materials, its application in solution studies is also emerging. rsc.orgpascal-man.com

Dynamic Light Scattering (DLS) is a technique used to measure the size of particles and macromolecules in a solution. researchgate.netuakron.edu In the context of AZC solutions, DLS is highly suitable for detecting differences in the degree of polymerization (DP) of the zirconium species. researchgate.netrsc.org Studies have employed DLS in conjunction with EXAFS to analyze the zirconium species. researchgate.net The DLS results supported the EXAFS findings, confirming the formation of smaller, monomeric complexes at high carbonate concentrations, as opposed to the larger polymeric aggregates found under other conditions. rsc.org

Table 2: Spectroscopic Data for Zirconium Speciation Analysis in AZC Solutions

| Technique | Information Obtained | Key Finding | Source(s) |

|---|---|---|---|

| EXAFS | Local atomic environment (coordination numbers, bond distances). | Disappearance of Zr-Zr peak at high carbonate concentration confirms monomer formation. | researchgate.netrsc.org |

| Raman Spectroscopy | Vibrational modes of ligands. | Identifies characteristic bands for coordinated carbonate ions. | nih.gov |

| ¹³C NMR Spectroscopy | Molar ratio of ligands to metal. | Confirmed a 4:1 molar ratio of coordinated carbonate to zirconium in the monomeric complex. | rsc.org |

| Dynamic Light Scattering (DLS) | Particle/polymer size and aggregation state. | Supported EXAFS data by showing a decrease in particle size, consistent with monomer formation. | researchgate.netrsc.org |

An in-depth examination of the chemical compound Carbonic acid, ammonium zirconium salt, reveals complex aqueous behavior and has been the subject of sophisticated computational analysis. This article explores the nuanced coordination chemistry of Zirconium(IV) in carbonate-rich environments and the theoretical models used to understand its complexation.

Theoretical Frameworks and Computational Chemistry for Zirconium Complexation

Computational chemistry, particularly Density Functional Theory (DFT) and Molecular Dynamics (MD), provides powerful tools for investigating the complexation of zirconium. nih.govacs.org These theoretical frameworks offer insights into molecular structures, reaction energetics, and thermodynamic stability that are often difficult to obtain through experimental methods alone. nih.govnih.gov

DFT calculations have been widely used to predict the geometries and stability of zirconium complexes. nih.govacs.org For instance, DFT has been employed to study the adsorption of CO₂ on zirconia surfaces, a process that involves the formation of surface carbonate species and is crucial for understanding its catalytic activity. researchgate.net Such studies help to interpret experimental data, like infrared (IR) spectra, by assigning vibrational frequencies to specific carbonate coordination modes (e.g., monodentate, bidentate, bridged). researchgate.net Furthermore, DFT is used to explore the electronic structure, chemical bonding, and phase stability of complex zirconium-containing materials like metal-organic frameworks (MOFs). rsc.orgresearchgate.net

However, a significant limitation of many DFT calculations is that they are often performed at a theoretical temperature of 0 K, which neglects thermal effects and the dynamic role of the solvent. nih.govacs.org Classical molecular dynamics simulations can complement DFT by explicitly including the conformational fluctuations of the ligand and the surrounding solvent molecules at room temperature. nih.govacs.org This approach has revealed that for some zirconium complexes, thermally induced disorder can lead to structures that are more exposed to the solvent than predicted by DFT calculations alone. nih.gov

The development of semi-empirical methods, such as the Density Functional Tight Binding (DFTB) method, aims to provide a balance between computational speed and accuracy for studying large, complex zirconium-containing systems. nih.gov These methods are parameterized against higher-level quantum chemical calculations (like MP2 and DFT) and validated against experimental data, such as crystal structures from the Cambridge Structural Database. nih.gov They allow for extensive simulations of materials like the UiO-66 and UiO-67 MOFs, demonstrating their applicability for studying the properties of these complex materials. nih.gov

Computational studies have also been instrumental in estimating the thermodynamic stability of zirconium complexes. nih.govacs.org While experimental determination of stability constants for highly stable Zr(IV) complexes can be challenging, computational models have provided initial estimates that can guide experimental work. nih.govacs.org For example, the relative thermodynamic stability of different zirconium hydrolysis clusters in aqueous solution has been investigated using DFT to calculate Gibbs free energies, helping to explain why certain cluster sizes are favored over others. kingsburylab.org

Application of Computational Methods to Zirconium Complexation

| Computational Method | Application/Focus Area | Key Insights | Source(s) |

|---|---|---|---|

| Density Functional Theory (DFT) | Geometry optimization, electronic structure, reaction energies, IR spectra interpretation, material stability. | Provides accurate structures and energies at 0 K; helps assign experimental spectroscopic data; predicts stability of new materials. nih.govresearchgate.netrsc.org | nih.govacs.orgresearchgate.netrsc.orgresearchgate.netkingsburylab.orgresearchgate.net |

| Molecular Dynamics (MD) | Simulating thermal effects, solvent interactions, and conformational fluctuations. | Reveals the importance of temperature and solvent in determining complex structure and stability; complements static DFT calculations. nih.govacs.org | nih.govacs.org |

Mechanistic Investigations of Azc Mediated Crosslinking Reactions

Fundamental Reaction Pathways with Organic Macromolecules

The crosslinking mechanism of Carbonic acid, ammonium (B1175870) zirconium salt, is primarily initiated by the evaporation of water from the system. connectchemicals.comdixonchew.co.uk This drying process destabilizes the zirconium carbonate structure, leading to the loss of ammonia (B1221849) and carbon dioxide. researchgate.netncsu.edu This decomposition generates highly reactive cationic zirconium species, which are the active agents in the crosslinking process. connectchemicals.comdixonchew.co.uk These reactive sites then interact with functional groups on polymer chains, such as carboxyl and hydroxyl groups, to form a durable, crosslinked network. connectchemicals.comresearchgate.net

The reaction between Ammonium Zirconium Carbonate and polymers containing carboxyl (-COOH) groups is characterized as a controlled decomposition that facilitates the formation of strong covalent bonds. dixonchew.co.uk As water and carbon dioxide are removed during drying, the AZC molecule becomes unstable, creating active zirconium cations. connectchemicals.comdixonchew.co.uk These cations readily react with available carboxyl groups on polymer chains. dixonchew.co.uk

The high-valent Zr⁴⁺ ion exhibits a strong coordination capability with carboxylate anions (-COO⁻). onepetro.org This interaction leads to the formation of stable zirconium-carboxylate linkages. dixonchew.co.ukonepetro.org When different sites on a single zirconium polymer interact with carboxyl groups on separate polymer chains, a crosslink is formed, creating a robust, three-dimensional network. dixonchew.co.uk This reaction is considered irreversible under normal conditions, imparting significant water resistance to the final material. connectchemicals.com The formation of these covalent bonds is not dependent on high temperatures for curing. connectchemicals.com

Ammonium Zirconium Carbonate is also highly effective at crosslinking polymers rich in hydroxyl (-OH) groups, such as starch, polyvinyl alcohol (PVA), and cellulose (B213188). researchgate.netresearchgate.net The primary mechanism in this case is the formation of a dense network of hydrogen bonds. researchgate.netncsu.edu

The crosslinking process with hydroxyl-functionalized polymers can be described in two main stages: ncsu.edu

Initial Interaction: In the aqueous solution, ammonium ions (NH₄⁺) present in the AZC solution can form initial hydrogen bonds with the hydroxyl groups of the polymer. These are linked to the basic zirconium carbonate ions through ionic attraction. ncsu.edu

Crosslink Formation during Drying: As the system dries, ammonia (NH₃) and carbon dioxide (CO₂) are released. This generates reactive sites on the zirconium polymer which then form new, stronger hydrogen bonds directly with the hydroxyl groups of the polymer chains. researchgate.netncsu.edu

This hydrogen-bonded network significantly enhances the mechanical properties and water resistance of materials like starch films and paper coatings. researchgate.netresearchgate.net The abundant hydroxyl groups in compounds like tannic acid, when used in conjunction with polymers like PVA, can create extensive hydrogen bonding, leading to increased crystallinity and mechanical strength, a principle that also applies to AZC's interaction with hydroxyl-rich polymers. mdpi.com

The release of water and carbon dioxide is not merely a byproduct of the reaction but the critical driving force for the entire crosslinking process. connectchemicals.comdixonchew.co.uk The AZC solution is stable in its alkaline, aqueous state. connectchemicals.comamericanelements.com The crosslinking reaction is initiated and driven to completion by the removal of water during the drying phase. connectchemicals.com

This loss of water triggers the decomposition of the carbonate groups in the AZC molecule, which in turn leads to the evolution of carbon dioxide gas. dixonchew.co.ukresearchgate.net This decomposition is what generates the reactive cationic zirconium species responsible for forming bonds with the polymer. connectchemicals.comdixonchew.co.uk Without the removal of water and subsequent release of CO₂, the AZC would not activate, and crosslinking would not occur. dixonchew.co.ukrsc.org This mechanism ensures that the crosslinking happens during the film formation or coating consolidation stage, providing stability in the initial liquid formulation. connectchemicals.comrsc.org

Kinetics and Thermodynamics of AZC-Induced Polymer Crosslinking

The study of the kinetics of AZC crosslinking reveals that the process is significantly influenced by factors such as reactant concentrations and temperature. Rheological studies of AZC crosslinking with starch have shown that both the initial rate of bond formation and the final strength of the resulting gel exhibit a power-law relationship with the concentration of the polymers. researchgate.net

A key finding is that the kinetics of gelation are strongly dependent on the concentration of AZC, with the starch concentration having a lesser impact. researchgate.net This highlights the role of AZC as the primary driver of the reaction rate. The temperature dependence of the crosslinking reaction follows the Arrhenius equation, indicating a good linear relationship in Arrhenius plots. researchgate.net This allows for the determination of the activation energy, a critical parameter for understanding the energy barrier of the reaction. For the AZC-starch system, the activation energy for the co-crosslinking reaction was determined to be 139 kJ/mol. researchgate.net In contrast, the self-crosslinking of AZC, where it forms a gel on its own upon heating, has a slightly higher activation energy of approximately 145–151 kJ/mol. researchgate.net

| Reaction System | Activation Energy (Ea) | Primary Rate Dependence |

|---|---|---|

| AZC-Starch Co-crosslinking | 139 kJ/mol | AZC Concentration |

| AZC Self-crosslinking | 145–151 kJ/mol | AZC Concentration |

Influence of Crosslinking on Polymer Network Architecture and Material Properties

The introduction of AZC as a crosslinking agent fundamentally alters the architecture of the polymer network, leading to significant changes in the macroscopic properties of the material. researchgate.netresearchgate.net The formation of covalent or dense hydrogen-bonded networks restricts the movement of polymer chains, which translates to improved mechanical strength, thermal stability, and water resistance. researchgate.netresearchgate.net

For instance, in poly(vinyl alcohol)/xylan (B1165943) composite films, the addition of AZC dramatically increases the elongation at break (EAB), a measure of flexibility. researchgate.net This effect is attributed to the crosslinks formed between the PVA and xylan chains. researchgate.net

| AZC Amount (%) | Tensile Strength (TS) (MPa) | Elongation at Break (EAB) (%) |

|---|---|---|

| 0 | 48.5 | 18.5 |

| 5 | 51.2 | 188.0 |

| 10 | 49.8 | 205.0 |

| 15 | 22.1 | 218.0 |

The formation of crosslinks induces a significant evolution in the microstructure of the polymer matrix. The process creates a three-dimensional network structure where polymer chains are tethered together. rsc.orgyoutube.com In the context of coatings, zirconium-based crosslinkers like AZC are noted for their ability to create a robust and uniform coating matrix. mdpi.com This uniformity is beneficial for properties such as printability, as it allows for even ink distribution. mdpi.com

A notable characteristic of AZC crosslinking is that it can enhance water resistance while maintaining the hydrophilic nature and open microporous structure of the coating surface. connectchemicals.com This means the crosslinking does not block the pores within the coating, which can be advantageous for applications requiring breathability or specific surface interactions. The increased crosslink density results in a more pronounced increase in properties like viscosity compared to other types of crosslinkers. mdpi.com The evolution to a more crystalline and ordered structure upon crosslinking is a known phenomenon that contributes to the enhanced stability and mechanical integrity of the polymer network. mdpi.com

Spectroscopic Signatures of Interfacial Chemical Bonding

The interaction of ammonium zirconium carbonate with functionalized polymers can be meticulously tracked using various spectroscopic methods. Techniques such as Fourier-transform infrared (FTIR) spectroscopy, X-ray photoelectron spectroscopy (XPS), and Raman spectroscopy offer unique insights into the chemical bonding at the interface between the zirconium crosslinker and the polymer matrix.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful technique for identifying the functional groups involved in the crosslinking reaction. The formation of new chemical bonds is often evidenced by the appearance of new absorption bands or shifts in the characteristic peaks of the interacting functional groups.

In the context of AZC crosslinking with materials containing carboxylic acids, such as carboxymethyl cellulose, specific changes in the FTIR spectrum are observed. The reaction between AZC and the carboxyl groups leads to the formation of a zirconium-carboxylate linkage. This is often accompanied by the appearance of new absorption bands. For instance, studies have shown that the chelating action of citric acid with zirconia can lead to the formation of new bands at approximately 630 cm⁻¹ and 1663 cm⁻¹. researchgate.net

The crosslinking of carboxymethyl cellulose (CMC) with ammonium carbonate has also been studied, revealing shifts in the characteristic peaks of the carboxyl group. The coordination interaction between the C=O moiety in CMC and the cation from the crosslinker can be observed as a shift of the C=O stretching vibration to a lower wavenumber. researchgate.net

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Assignment | Significance in AZC Crosslinking |

|---|---|---|---|

| O-H stretch (in cellulose) | ~3400-3300 | Stretching of hydroxyl groups | Changes in this region can indicate involvement of hydroxyl groups in the crosslinking reaction. |

| C-H stretch (in cellulose) | ~2900 | Stretching of C-H bonds | Generally remains stable and serves as an internal reference. |

| C=O stretch (in carboxylated polymer) | ~1730-1700 | Stretching of carbonyl in carboxylic acid | A shift to lower wavenumbers or disappearance of this peak can indicate reaction of the carboxyl group. |

| Asymmetric COO⁻ stretch | ~1610-1550 | Asymmetric stretching of carboxylate anion | Appearance or shift of this band is strong evidence of the formation of a zirconium-carboxylate bond. |

| Symmetric COO⁻ stretch | ~1440-1360 | Symmetric stretching of carboxylate anion | Appearance or shift of this band complements the asymmetric stretch data. |

| Zr-O-C stretch | ~630 | Stretching of the Zirconium-Oxygen-Carbon bond | The appearance of a new peak in this region is direct evidence of covalent bond formation between AZC and the polymer. researchgate.net |

X-ray Photoelectron Spectroscopy (XPS)

XPS is a surface-sensitive technique that provides information about the elemental composition and chemical states of the atoms at the interface. High-resolution XPS spectra of the relevant elements, such as zirconium, carbon, and oxygen, can reveal the formation of new chemical bonds.

Analysis of the C 1s spectrum is particularly insightful. In studies of zirconia surfaces, the deconvolution of the C 1s peak has identified a component at a binding energy of approximately 286.6 to 286.8 eV, which is attributed to the presence of Zr-O-C bonds. researchgate.net This provides direct evidence for the covalent linkage between the zirconium species and the carbon-containing polymer. Furthermore, the deconvolution of the Zr 3d spectrum can show shifts to higher binding energies, suggesting a charge transfer from the Zr⁴⁺ to the carbon matrix, resulting in a stronger bond. researchgate.net

| Element | Core Level | Binding Energy (eV) | Assignment | Indication of Interfacial Bonding |

|---|---|---|---|---|

| Carbon | C 1s | ~284.8 | C-C/C-H | Reference peak from the polymer backbone. |

| Carbon | C 1s | ~286.5 | C-O | Present in polymers with hydroxyl or ether linkages. |

| Carbon | C 1s | ~288.5 | C=O | Carbonyl carbon in carboxyl groups. |

| Carbon | C 1s | 286.6 - 286.8 | Zr-O-C | Direct evidence of covalent bond formation between zirconium and the polymer. researchgate.net |

| Zirconium | Zr 3d₅/₂ | ~182 | Zr⁴⁺ | Characteristic peak for zirconium in its +4 oxidation state. |

| Zirconium | Zr 3d₃/₂ | ~184 | Zr⁴⁺ | Spin-orbit splitting partner to the Zr 3d₅/₂ peak. |

| Oxygen | O 1s | ~530 | Zr-O | Oxygen bonded to zirconium. |

| Oxygen | O 1s | ~532 | C-O/C=O | Oxygen in the polymer backbone. |

| Oxygen | O 1s | 531.7 - 531.9 | Zr-OH | Hydroxyl groups bonded to zirconium. researchgate.net |

Raman Spectroscopy

Raman spectroscopy is another vibrational spectroscopy technique that is complementary to FTIR. It is particularly sensitive to non-polar bonds and can be used to study the changes in the coordination environment of the zirconium ion during the crosslinking reaction.

In aqueous solutions of ammonium zirconium carbonate, Raman spectroscopy has been used to identify the dominant zirconium species. rsc.orgresearchgate.net The introduction of carboxylic acids into the AZC solution leads to ligand exchange reactions, which can be monitored by the changes in the Raman spectrum. For example, the displacement of carbonate ligands by carboxylate groups results in a decrease in the intensity of the Raman bands associated with the coordinated carbonate ions. researchgate.net This provides indirect evidence of the interaction between the zirconium species and the carboxylated polymer. While direct observation of the Zr-O-C bond by Raman can be challenging, the changes in the polymer's own Raman signature upon crosslinking can also provide evidence of the reaction.

| Wavenumber (cm⁻¹) | Assignment | Observed Change upon Crosslinking | Interpretation |

|---|---|---|---|

| ~1065 | ν(C-O) of carbonate | Decrease in intensity | Displacement of carbonate ligands by polymer functional groups. |

| ~700 | δ(OCO) of carbonate | Decrease in intensity | Indicates ligand exchange at the zirconium center. |

| Polymer-specific bands | Vibrational modes of the polymer backbone | Shifts in peak positions or changes in relative intensities | Indicates a change in the chemical environment of the polymer due to crosslinking. |

Advanced Research Applications of Ammonium Zirconium Carbonate in Materials Science

Paper and Fiber-Based Material Science

Ammonium (B1175870) zirconium carbonate is extensively utilized in the paper and fiber industry to improve the performance and durability of paper and paperboard products. It functions as an effective inorganic crosslinker for a wide range of binders. researchgate.net The crosslinking mechanism involves the interaction of the anionic hydroxylated zirconium polymers in the AZC solution with functional groups, primarily carboxyl and hydroxyl groups, on the binder molecules. connectchemicals.com As the paper or coating is dried, the removal of water and carbon dioxide facilitates the generation of reactive zirconium cations, which then form strong, irreversible covalent bonds with the polymer binder. connectchemicals.com This reaction is not dependent on high temperatures, allowing for rapid curing during the drying process. connectchemicals.com

Optimization of Binder Insolubilization in Paper and Paperboard Coatings

A primary application of ammonium zirconium carbonate in paper coatings is to act as a binder insolubilizer. This function is crucial for improving the printability and durability of coated paper and paperboard. By crosslinking the binder molecules, AZC reduces their solubility in water, which is essential for printing processes that use water-based inks. sigmaaldrich.com The insolubilization of the binder prevents the coating from softening or picking on the printing press, ensuring a high-quality printed surface.

Research has been conducted to compare the effectiveness of ammonium zirconium carbonate with other crosslinking agents. For instance, studies comparing AZC with potassium zirconium carbonate (KZC) have provided insights into their performance in enhancing the wet resistance of paper coatings. These studies evaluate properties such as wet rub resistance and wet pick resistance, which are direct indicators of binder insolubilization.

Table 1: Comparative Performance of Zirconium-Based Crosslinkers in Paper Coatings

| Crosslinker Type (at 0.9 parts) | Wet Rub Resistance (Grade) | Wet Pick Resistance |

| KZC7 | Good | Superior |

| KZC10 | Comparable to PBC | Not specified |

| KZC20 | Comparable to PBC | Not specified |

| Polyamine-based crosslinker (PBC) | Good | Inferior to KZC series |

*Data from a study comparing KZC series with a polyamine-based crosslinker (PBC). The study notes that AZC is a well-known insolubilizer, and the comparison with KZC provides relevant performance data. mdpi.com

Enhancement of Water Resistance and Surface Properties in Fibrous Substrates

Ammonium zirconium carbonate is employed to enhance the water resistance of various fibrous materials. When applied to paper or textiles, it crosslinks the fibers and any present binders, creating a more robust and less water-sensitive substrate. This treatment is beneficial for products that require a degree of water repellency, such as packaging materials and specialty papers. connectchemicals.com The use of AZC has been shown to improve printability by providing optimal water resistance and reducing the coating angle. connectchemicals.com

While AZC improves water resistance, the resulting coating remains hydrophilic, which allows for an "open" and microporous surface structure. connectchemicals.com This characteristic is advantageous for printability.

Crosslinking Efficacy with Natural Polymers (Starch, Cellulose (B213188), Hemicelluloses)

Ammonium zirconium carbonate is highly effective in crosslinking natural polymers that are commonly used in the paper industry, including starch, cellulose, and hemicelluloses. researchgate.netresearchgate.net This compatibility makes it a valuable additive for creating environmentally friendly and high-performance paper products.

Research has demonstrated that AZC can significantly improve the mechanical properties of films made from these natural polymers. For example, in a study on spruce galactoglucomannan (a type of hemicellulose) films, crosslinking with AZC led to a notable increase in tensile strength and Young's modulus. researchgate.netaalto.fi The crosslinking is achieved through the formation of hydrogen bonds between the zirconium species and the hydroxyl groups of the polysaccharides. researchgate.net

In another study focusing on starch-lignin films, the addition of AZC as a crosslinking agent substantially increased the storage modulus of the films, indicating successful crosslinking and improved mechanical properties. researchgate.net The optimal pH for the crosslinking reaction between AZC and starch or cellulose is reported to be around 9. researchgate.net

Table 2: Effect of AZC Crosslinking on Mechanical Properties of Natural Polymer Films

| Polymer System | Property Measured | Result with AZC |

| Spruce Galactoglucomannan | Tensile Strength | Up to 52 MPa aalto.fi |

| Spruce Galactoglucomannan | Young's Modulus | 4.7 GPa aalto.fi |

| Starch-Lignin Films | Storage Modulus | Substantially increased researchgate.net |

Coatings and Thin Film Technologies

The application of ammonium zirconium carbonate extends beyond paper and into the broader field of coatings and thin film technologies. Its ability to crosslink various polymers and form durable films makes it a valuable component in the formulation of paints, inks, and protective coatings.

Development of Crosslinked Systems for Water-Based Paints and Inks

In the formulation of water-based paints and inks, ammonium zirconium carbonate serves as a crosslinker for carboxylated resins, such as styrene-acrylic copolymers. mcc-hamburg.de This crosslinking action improves critical performance properties, including heat resistance and scrub resistance. mcc-hamburg.de The addition of AZC can also enhance the adhesion of the coating to the substrate. mcc-hamburg.de

The use of AZC in water-based systems is advantageous as it can be incorporated into alkaline formulations. It is also noted for its ability to impart thixotropic properties to aqueous dispersions of polymers, which can be beneficial for controlling the rheology of paints. google.com While AZC is effective, its stability in formulations can be a concern, as it is susceptible to oxolation, which can lead to the formation of an insoluble zirconium polymer gel. google.com

Application in Anti-Corrosion Conversion Coatings and Metal Surface Treatments

Ammonium zirconium carbonate has shown significant promise in the development of environmentally friendly, chromate-free anti-corrosion coatings for metal substrates. When applied to a metal surface, AZC can form a thin, protective zirconium-based conversion coating.

One innovative approach involves the use of AZC in combination with graphene derivatives to create ultrathin anti-corrosion coatings on stainless steel. researchgate.net In this system, the AZC acts as a crosslinking agent that improves the cohesion between the graphene derivative layers and anchors the coating to the metal substrate through dehydration reactions. researchgate.net

The effectiveness of AZC-based anti-corrosion coatings is influenced by factors such as the curing temperature. Research on AZC coatings on galvanized steel has shown that the corrosion resistance is excellent when cured at 80°C but decreases at higher temperatures (above 160°C) due to the formation of fissures in the coating. researchgate.net

Table 3: Corrosion Protection Performance of an AZC-Graphene Derivative Coating on Stainless Steel

| Coating Composition | Coating Thickness | Corrosion Current Density (Icorr) |

| SGO/AZC (2:1 mass ratio) | 500 nm | 0.098 µA/cm² |

| Bared Stainless Steel | N/A | 1.04 µA/cm² |

*SGO: Sulfonated Graphene Oxide. Data from a study on electrodeposited anti-corrosion coatings. researchgate.net

Design of Advanced Optical Films with Improved Durability

The longevity and performance of advanced optical films, such as anti-reflection and high-reflection coatings, are critically dependent on their mechanical and environmental durability. agc-plasma.commaterion.com These films are often subjected to harsh conditions, including humidity, temperature fluctuations, and abrasion. materion.com While materials like titanium dioxide and silicon dioxide are commonly used in durable optical coatings deposited through high-energy processes, there is ongoing research into chemical crosslinkers to enhance the robustness of polymer-based and composite films. materion.com

Ammonium Zirconium Carbonate (AZC) presents a promising avenue for improving the durability of such films. Its primary function is as a crosslinker, capable of insolubilizing and enhancing the water resistance of binders like starch, acrylics, and other polymers containing hydroxyl groups. dixonchew.co.ukresearchgate.netgoogle.com The crosslinking mechanism is initiated as the coating dries; the loss of water, ammonia (B1221849), and carbon dioxide drives the formation of reactive zirconium cations that form covalent bonds with the polymer matrix. bhalla-zircon.comconnectchemicals.com This process creates a denser, more robust film structure that is less susceptible to water penetration and mechanical wear. materion.com

Research into coatings for other applications has demonstrated that the inclusion of AZC significantly improves abrasion resistance and adhesion on various surfaces. mcc-hamburg.de For instance, in paper coatings, AZC creates a microporous structure that is water-resistant yet hydrophilic, a property that could be advantageous in certain optical applications. connectchemicals.com Crucially, studies have shown that the use of AZC does not negatively impact optical properties such as yellowing over time or with heat exposure. luxfermeltechnologies.comconnectchemicals.com The development of strong and stiff films from biopolymers crosslinked with AZC, achieving tensile strengths up to 52 MPa, further underscores its potential for creating durable, transparent films. researchgate.net

| Property Enhanced by AZC | Mechanism/Observation | Relevance to Optical Films |

| Water Resistance | Forms irreversible covalent bonds with binders upon drying. connectchemicals.com | Reduces degradation from humidity and environmental moisture. |

| Adhesion | Improves bonding of coatings to various substrates. mcc-hamburg.de | Prevents delamination of the optical film. |

| Abrasion Resistance | Creates a more robust, crosslinked polymer matrix. mcc-hamburg.de | Increases lifetime of films on exposed surfaces (e.g., lenses, displays). |

| Optical Clarity | Does not cause yellowing with time or heat exposure. luxfermeltechnologies.comconnectchemicals.com | Maintains the desired transmission and reflection characteristics of the film. |

Ceramics and Nanomaterial Synthesis

AZC as a Binding and Stabilizing Agent in Ceramic Composites

In the fabrication of advanced ceramics, achieving a uniform and stable green body is essential for producing a final product with high density and superior mechanical properties. researchgate.net Binders and stabilizing agents play a crucial role in this process. Ammonium Zirconium Carbonate is utilized in the ceramics industry as an additive, particularly in the production of high-strength, heat-resistant zirconium oxide ceramics. mcc-hamburg.de

The functionality of AZC in this context is tied to its crosslinking capabilities. When mixed into a ceramic slurry containing organic polymers (which often serve as plasticizers and initial binders), AZC can interact with hydroxyl or other oxygen-containing functional groups on these polymer chains. researchgate.net During the initial drying stages, AZC helps to form a crosslinked network, providing strength and stability to the green ceramic body before it is fired. This prevents cracking and ensures a more uniform particle packing.

Furthermore, upon firing, the AZC decomposes, releasing ammonia and carbon dioxide and ultimately yielding zirconium dioxide (zirconia). bhalla-zircon.com This in-situ formation of zirconia can act as a sintering aid or become incorporated into the final ceramic matrix, potentially enhancing the properties of the final composite material. The use of zirconium-containing binders has been shown to be effective in developing high-strength refractory concretes with stable service properties at high temperatures. refractories-journal-ua.com

Precursor Chemistry for the Formation of Zirconia and Sulfated Zirconia Nanoparticles

Ammonium Zirconium Carbonate has been identified as an inexpensive and effective precursor for the synthesis of both nanosized zirconia (ZrO₂) and sulfated zirconia (SO₄²⁻/ZrO₂). researchgate.netresearchgate.net These nanomaterials are of significant interest due to their catalytic, thermal, and mechanical properties. rsc.org

A novel method describes the production of these nanoparticles from AZC, a readily available chemical commodity. researchgate.net The process involves the thermal treatment of an aged AZC monolith. The thermal decomposition characteristics are key to the formation of the desired nanoparticles.

Key Research Findings on AZC as a Nanoparticle Precursor researchgate.net

| Parameter | Observation |

|---|---|

| Precursor | Ammonium Zirconium Carbonate (AZC) |

| Intermediate | Aging of AZC solution yields a monolith of hydrous zirconium oxide. |

| Zirconia Nanoparticle Formation | Calcination (heating) of the monolith at temperatures around 450°C leads to the transformation from an amorphous to a crystalline zirconia phase. |

| Resulting Nanocrystal Size | High-resolution transmission electron microscopy reveals nanocrystals ranging from 5 to 7 nm. |

| Sulfation Process | The zirconia nanoparticles can be subsequently treated with sulfuric acid and calcined to produce sulfated zirconia. |

The type of precursor is known to play a vital role in the final texture and performance of sulfated zirconia catalysts. unt.edusciencescholar.us Using AZC provides a low-cost and efficient route to these high-value nanomaterials. researchgate.net The resulting sulfated zirconia exhibits superacidic properties, making it a highly effective catalyst. researchgate.net

Fabrication of Hybrid Inorganic-Organic Nanostructured Materials

The synthesis of hybrid materials, which combine the properties of both inorganic and organic components at the nanoscale, is a rapidly growing field of materials science. Ammonium Zirconium Carbonate serves as an excellent inorganic precursor for creating such nanostructured materials due to its high reactivity with organic polymers. researchgate.netresearchgate.net

AZC's ability to form hydrogen bonds and subsequently strong covalent crosslinks with polymers containing hydroxyl groups, such as cellulose and starch, has been effectively utilized. bhalla-zircon.comresearchgate.net This interaction is the basis for creating advanced nanocomposites. For example, researchers have developed an "all-green" reinforcing nanocomposite by using AZC to mediate the synergistic crosslinking of starch nanoparticles and anionic hairy cellulose nanocrystals. acs.org This approach leverages the environmentally friendly nature of AZC to create sustainable materials with improved mechanical properties for applications like paper reinforcement. acs.org

Another innovative application involves using natural biopolymer scaffolds for mineralization. In one study, 3D-α-chitin scaffolds isolated from marine sponges were mineralized under hydrothermal conditions using AZC as a precursor for zirconia. researchgate.net The good reactivity between AZC and carbohydrates led to the formation of chitin-ZrO₂ hybrid materials, where the zirconia is bound to the organic scaffold, creating a novel bio-inspired composite. researchgate.netresearchgate.net

Catalysis and Advanced Chemical Transformations

Investigation of AZC-Derived Zirconium Compounds in Acid Catalysis

Zirconium-based materials are widely investigated as catalysts for a variety of chemical transformations. nih.gov Of particular importance are solid acid catalysts, which offer advantages in terms of separation, reusability, and reduced environmental impact compared to liquid acids. nih.gov Sulfated zirconia, which can be efficiently produced using AZC as a precursor, is a well-known solid superacid. researchgate.netresearchgate.net

The superacidity of sulfated zirconia, with a Hammett acidity (H₀) reported to be -16.04 or even stronger, is responsible for its enhanced catalytic activity. researchgate.net This allows it to catalyze a wide range of organic reactions, often under milder conditions and with higher selectivity than traditional acid catalysts. researchgate.net These reactions include isomerization, alkylation, esterification, and condensation. researchgate.netresearchgate.net

Research has demonstrated that sulfated zirconia derived from AZC is catalytically active. researchgate.net The process of treating zirconia nanoparticles (formed from the thermal decomposition of AZC) with sulfuric acid followed by calcination yields these superacidic materials. researchgate.net The effectiveness of these catalysts is influenced by factors such as the crystalline phase of the zirconia and the sulfur content. unt.edusciencescholar.us The use of AZC as a starting material provides a cost-effective pathway to these powerful catalysts, opening up new possibilities for efficient and green chemical transformations. researchgate.netresearchgate.net For instance, nanosized sulfated zirconia has shown higher activity than conventional versions in the esterification of cyclohexanol (B46403) with acetic acid, a reaction catalyzed by Brønsted acidic sites. unt.edu

| Catalyst | Precursor | Key Property | Example Catalytic Applications researchgate.netresearchgate.net |

| Zirconia Nanoparticles | Ammonium Zirconium Carbonate | High surface area, thermal stability | Catalyst support |

| Sulfated Zirconia | Zirconia from AZC + Sulfuric Acid | Superacidity (H₀ ≤ -16.04) | Alkylation, Condensation, Esterification, Isomerization |

Catalytic Activity of Zirconium Species in Organic Synthesis Reactions

Ammonium zirconium carbonate is a key starting material for producing catalytically active zirconium compounds, such as zirconia (ZrO₂) and sulfated zirconia. researchgate.netconnectchemicals.com These materials, particularly in their nanostructured forms, exhibit significant catalytic performance in a wide range of organic synthesis reactions due to their unique properties, including high thermal stability and amphoteric nature. researchgate.netpatsnap.com

Zirconium-based catalysts function primarily as Lewis acids, a property that is enhanced in species like zirconium tetrachloride and sulfated zirconia. patsnap.combohrium.comalfachemic.com The decomposition of AZC provides a pathway to these active species, which have demonstrated high efficiency and selectivity in numerous organic transformations. researchgate.net Their applications span several classes of reactions:

Carbon-Carbon Bond Formation: Zirconium compounds effectively catalyze reactions such as the Michael addition, Baylis-Hillman reaction, and Knoevenagel condensation. bohrium.com For instance, zirconium tetrachloride has been shown to be an effective catalyst for the Michael conjugate addition of 1,3-dicarbonyl compounds to α,β-unsaturated ketones, resulting in high yields under mild conditions. alfachemic.com

Carbon-Heteroatom Bond Formation: In reactions like hydroamination and aza-Michael additions, zirconium catalysts facilitate the formation of bonds between carbon and other elements like nitrogen. bohrium.com Zirconium(IV) triflate, for example, has been used to catalyze the hydroamination of unactivated olefins with sulfonamides and carbamates. bohrium.com

Synthesis of Heterocycles: The synthesis of complex cyclic molecules, including quinolines, pyrazoles, and imidazoles, is often promoted by zirconium-based catalysts. bohrium.comrsc.org Zirconium oxychloride (ZrOCl₂·8H₂O), which can be derived from zirconium precursors, is used in the synthesis of xanthene and coumarin (B35378) derivatives. bohrium.com

Multicomponent Reactions: Zirconium catalysts, including ZrCl₄, are valuable in multicomponent reactions like the Mannich and Biginelli reactions, which are crucial for building molecular complexity in a single step. bohrium.comnih.gov

The catalytic activity of sulfated zirconia, in particular, is noteworthy. Its exceptional acidity allows it to catalyze reactions like hydrocarbon isomerization with high efficiency, a discovery that has significantly impacted the petrochemical and fine chemical industries. patsnap.com

Table 1: Examples of Organic Reactions Catalyzed by Zirconium Species

| Reaction Type | Catalyst Example | Substrates | Product Type | Reference |

|---|---|---|---|---|

| Michael Addition | Zirconium tetrachloride | 1,3-Dicarbonyl compounds, α,β-Unsaturated ketones | Adducts | alfachemic.com |

| Hydroamination | Zirconium(IV) triflate | Sulfonamides, Unactivated olefins | Amines | bohrium.com |

| Heterocycle Synthesis | Zirconium oxychloride | Aldehydes, 5,5-Dimethylcyclohexane-1,3-dione | Xanthenes | bohrium.com |

| Biginelli Reaction | Sulfated Zirconia | Aldehyde, β-Ketoester, Urea | Dihydropyrimidinones | nih.gov |

Development of Zirconium-Based Catalyst Supports and Frameworks

Beyond direct catalytic applications, zirconium species derived from precursors like AZC are fundamental in creating robust catalyst supports and frameworks. These structures are designed to immobilize catalytically active species, enhancing their stability, preventing aggregation, and facilitating easy recovery and reuse. mdpi.com Two prominent classes of these materials are zirconium phosphates and zirconium-based metal-organic frameworks (Zr-MOFs).

Zirconium Phosphate (B84403) Supports: Zirconium phosphates (ZrP) and their derivatives are excellent supports for various catalytically active species, including organometallic complexes, metal ions, and noble metal nanoparticles. mdpi.com The surface of ZrP possesses acidic sites that can interact with and stabilize catalysts. mdpi.com For example, cobalt-based catalysts supported on a ZrP/SiO₂ composite have been used in Fischer-Tropsch synthesis, where the support helps in the dispersion and stabilization of the cobalt nanoparticles. mdpi.com The layered structure of some zirconium phosphates, like α-ZrP, allows for the intercalation of guest molecules, providing a confined environment for catalytic reactions.

Zirconium-Based Metal-Organic Frameworks (Zr-MOFs): Zr-MOFs are a class of crystalline porous materials constructed from zirconium-based nodes (secondary building units) connected by organic linkers. rsc.orgwpmucdn.com These materials have gained significant attention due to their exceptional chemical and thermal stability, high surface area, and tunable porosity. chemrxiv.org

The catalytic functionality of Zr-MOFs can originate from several sources:

The Zirconium Node: The zirconium oxide nodes themselves possess Lewis acidic sites that can catalyze reactions. wpmucdn.comchemrxiv.org

The Organic Linker: The organic linkers can be functionalized with catalytic groups before or after the MOF is synthesized. rsc.org

Encapsulated Species: The pores of the MOF can be used to encapsulate catalytically active guest molecules or nanoparticles. wpmucdn.com

A well-known example is the UiO-66 family of MOFs, which are built from Zr₆-oxo clusters and terephthalate (B1205515) linkers. These MOFs are highly stable and have been used in a variety of catalytic reactions. rsc.org Furthermore, creating intentional defects in the UiO-66 structure can increase its catalytic activity. rsc.org The development of scalable and environmentally friendly synthesis methods, such as using water as a solvent at room temperature, has made these materials more accessible for industrial applications. rsc.org

Table 2: Comparison of Zirconium-Based Catalyst Support Systems

| Support Type | Key Features | Mechanism of Action | Example Application | Reference |

|---|---|---|---|---|

| Zirconium Phosphate (ZrP) | High surface acidity, layered structure, thermal stability | Provides sites for catalyst interaction and stabilization | Support for cobalt nanoparticles in Fischer-Tropsch synthesis | mdpi.com |

| Zirconium-Based MOFs (e.g., UiO-66) | High porosity, tunable structure, exceptional stability | Acts as a scaffold with active sites on nodes, linkers, or within pores | Catalysis of Henry reactions, toxic chemical removal | rsc.org |

Novel Materials for Targeted Delivery Systems

The unique chemistry of zirconium compounds, often sourced from AZC, has paved the way for their use in advanced biomedical applications, particularly in the design of systems for the targeted delivery of therapeutics.

Materials Design for Enhanced Drug Loading and Release Characteristics

Zirconium-based metal-organic frameworks (Zr-MOFs) have emerged as highly promising candidates for drug delivery systems. nih.gov Their inherent properties, such as high porosity and surface area, allow for significant loading of active pharmaceutical ingredients (APIs). The ease with which their particle size can be controlled to the nanoscale makes them suitable for intravenous administration. nih.gov

A primary challenge in drug delivery is controlling the release of the payload to avoid a "burst effect," where a large portion of the drug is released too quickly. nih.gov Researchers have developed innovative strategies to modify Zr-MOFs to achieve sustained and controlled release. One effective method involves coating the drug-loaded MOF nanoparticles with a lipid bilayer. nih.gov In a study using the Zr-MOF NU-901, a bilayer coating was shown to significantly slow the release of a model drug, extending it over several days compared to the rapid release from uncoated nanoparticles. This coating also enhances the colloidal stability of the MOFs in biological media containing phosphate ions, which can otherwise cause aggregation and degradation of the framework. nih.gov

The design of these systems focuses on:

Shielding the API: Protecting the drug from degradation in the biological environment. nih.gov

Sustained Release: Maintaining a therapeutic concentration of the drug over an extended period to reduce administration frequency. nih.gov

Targeted Delivery: The surface of Zr-MOFs can be functionalized with targeting ligands to direct the nanocarrier to specific cells or tissues, thereby increasing efficacy and reducing systemic side effects. nih.gov

Development of Polymer-Based Drug Delivery Systems Incorporating AZC for Mechanical Property Enhancement

Ammonium zirconium carbonate plays a direct and critical role as a crosslinking agent to improve the mechanical properties of polymer-based systems, including those used for drug delivery. spiedigitallibrary.orgmdpi.com The integrity and durability of a drug delivery device are paramount to its function, and enhancing the mechanical strength of the polymer matrix is a key aspect of its design. researchgate.netresearchgate.net

AZC functions by interacting with functional groups, such as carboxyl (-COOH) and hydroxyl (-OH), present on polymer chains. connectchemicals.com During the drying process, the AZC decomposes, and the reactive zirconium species form strong covalent or hydrogen bonds between adjacent polymer molecules. connectchemicals.combhalla-zircon.com This crosslinking process creates a robust three-dimensional network within the polymer matrix.

Table 3: Mechanical Property Enhancement in a Polyurethane System with AZC

| Property | Value | Unit | Reference |

|---|---|---|---|

| Tensile Strength | 49.90 | MPa | spiedigitallibrary.org |

| Elongation at Break | 411.12 | % | spiedigitallibrary.org |

This enhancement of mechanical properties is crucial for polymer-based drug delivery systems, such as transdermal patches or implantable devices, ensuring they maintain their structural integrity throughout their operational lifetime. The use of a non-toxic crosslinker like AZC is particularly advantageous in biomedical applications. spiedigitallibrary.orgissuu.com

Comparative Analytical Studies of Ammonium Zirconium Carbonate Performance

Comparative Analysis of Crosslinking Efficiencies with Alternative Zirconium Carbonate Salts (e.g., Potassium Zirconium Carbonate)

A key alternative to AZC within the same chemical family is Potassium Zirconium Carbonate (KZC). Both are zirconium-based crosslinkers used to insolubilize coatings and improve water resistance. wmich.edumdpi.com However, their performance and handling characteristics show notable differences.

A primary distinction lies in their reaction byproducts. The crosslinking reaction of AZC involves the release of ammonia (B1221849), which can react with components in a formulation, such as clay in paper coatings, leading to undesirable viscosity increases during storage. wmich.edumdpi.com In contrast, KZC is an ammonia-free alternative, which enhances the stability of coating formulations and avoids issues related to ammonia odor. wmich.eduaquabond.caamericanelements.com

Studies comparing the two have shown that KZC offers a broader operational pH range (3 to 8) compared to AZC, which must be maintained at a pH above 7 to remain stable. connectchemicals.commdpi.com Research on paper coatings indicates that while both crosslinkers improve properties like wet rub resistance, KZC demonstrates more stable viscosity. mdpi.com For instance, one study found that KZC did not result in the viscosity increases observed with AZC, making it a potentially more versatile and efficient option in a wider array of coating formulations. wmich.edumdpi.com While both effectively crosslink binders, the choice between them may depend on the specific requirements of the formulation, particularly concerning pH stability and viscosity control. mdpi.com

Table 1: Comparison of AZC and KZC Crosslinking Properties

| Property | Ammonium (B1175870) Zirconium Carbonate (AZC) | Potassium Zirconium Carbonate (KZC) |

|---|---|---|

| Reaction Byproduct | Releases ammonia and carbon dioxide during curing. wmich.edu | Ammonia-free. aquabond.caamericanelements.com |

| Formulation Stability | Ammonia release can increase viscosity in clay-containing coatings. wmich.edumdpi.com | Does not cause viscosity increases, leading to better stability. wmich.edumdpi.com |

| Operational pH | Requires pH > 7 to prevent premature reaction. connectchemicals.com | Effective over a broader pH range (3 to 8). mdpi.com |

| Primary Application | Effective crosslinker for paper coatings, inks, and adhesives. connectchemicals.comnbinno.com | Potent crosslinker for paper coatings, inks, and paints; noted as a viable AZC replacement. wmich.eduaquabond.carelicchemicals.in |

Benchmarking of AZC Against Conventional Crosslinking Agents (e.g., Glyoxal (B1671930), Chromium Compounds)

The performance of AZC is often benchmarked against conventional crosslinking agents like glyoxal and chromium compounds, particularly in applications requiring high water resistance and durability.

Against Glyoxal: Glyoxal is a dialdehyde (B1249045) crosslinker commonly used with polymers containing hydroxyl groups, such as starch and polyvinyl alcohol (PVA). californiachemical.comresearchgate.net The crosslinking mechanism involves the formation of hemiacetal and then stable acetal (B89532) bonds, a reaction that typically requires elevated temperatures or an acidic catalyst. californiachemical.comscirp.org

In contrast, AZC reacts rapidly as water is removed during drying and does not depend on heat for the reaction to proceed. connectchemicals.com This offers an advantage in energy efficiency and processing speed. ebeammachine.com Furthermore, while glyoxal-based resins are effective with natural binders like starch, they are less so with synthetic binders like latex, which have fewer hydroxyl (OH) reaction sites. wmich.edu Zirconium-based crosslinkers like AZC evolved to address this gap, reacting effectively with the carboxylate groups common in synthetic latex binders. bhalla-zircon.comwmich.edu Research has also explored co-crosslinking systems combining AZC and glyoxal to enhance the properties of starch films, indicating that the two can be used synergistically. abo.fi

Table 2: Performance Benchmark: AZC vs. Glyoxal

| Feature | Ammonium Zirconium Carbonate (AZC) | Glyoxal |

|---|---|---|

| Reaction Mechanism | Forms covalent bonds via generation of zirconium cations upon drying; not heat-dependent. connectchemicals.com | Forms acetal bonds with hydroxyl groups; reaction is reversible without acid and often requires heat. californiachemical.comscirp.org |

| Binder Compatibility | Effective with natural (starch) and synthetic (latex) binders, reacting with carboxyl and hydroxyl groups. connectchemicals.combhalla-zircon.com | Most effective with natural binders rich in hydroxyl groups (e.g., starch, PVA). wmich.eduresearchgate.net |

| Curing Conditions | Cures rapidly upon drying at ambient or elevated temperatures. connectchemicals.com | Often requires acidic conditions and/or elevated temperatures (60-150°C). californiachemical.com |

| Formulation Impact | Can increase viscosity in certain formulations due to ammonia release. wmich.edumdpi.com | Can increase the viscosity of wet formulations due to reaction with hydroxyl groups in the binder. researchgate.net |

Against Chromium Compounds: Chromium compounds, particularly chromium (III) sulfate, are highly effective crosslinkers, most famously used in the leather tanning industry to form stable bridged bonds with collagen. wikipedia.org This process, known as chrome tanning, produces durable and water-resistant leather. wikipedia.org

However, the significant environmental and health concerns associated with chromium have driven the search for alternatives. wikipedia.orgresearchgate.net Chromium waste, especially the potential oxidation of Cr(III) to the highly toxic and carcinogenic hexavalent chromium (Cr(VI)), poses a substantial environmental risk. wikipedia.orgresearchgate.netcarleton.eduepa.gov In this context, AZC represents a much safer alternative. Comparative studies highlight that AZC outperforms chromium salts in terms of environmental safety while achieving high levels of water resistance in applications like starch-latex coatings.

Assessment of Environmental Compatibility in Material Formulation Design

The environmental profile of a chemical is a critical factor in modern material science, and AZC presents several advantages over conventional crosslinkers.

Formaldehyde-Free: AZC is completely free of formaldehyde (B43269), a substance that has faced increasing regulatory restrictions due to health concerns. connectchemicals.combhalla-zircon.comknowde.com This makes it a preferred alternative to formaldehyde-based resins like urea-formaldehyde and melamine-formaldehyde, which were historically common in paper coatings. mdpi.com

Food Contact Approval: AZC is approved under regulations such as FDA (21 CFR 176.170) and BfR (XXXVI) for use as a component in paper and paperboard that comes into contact with aqueous and fatty foods. connectchemicals.comconnectchemicals.com This certification underscores its low toxicity profile.

Lower Environmental Impact vs. Alternatives: When compared to chromium compounds, AZC is environmentally friendly. sciopen.com The tanning industry, a major user of chromium crosslinkers, is a significant source of water pollution, with chromium waste increasing chemical oxygen demand and total dissolved solids. wikipedia.org The risks associated with hexavalent chromium are particularly severe. researchgate.netcarleton.eduepa.gov Glyoxal, while less hazardous than chromium, is a known irritant, and the crosslinking process can involve chemical agents that release toxic byproducts or volatile organic compounds (VOCs). ebeammachine.comresearchgate.net The New Zealand Environmental Protection Authority has classified Ammonium Zirconium Carbonate as non-hazardous. nih.gov

Table 3: Environmental Compatibility Summary

| Crosslinking Agent | Key Environmental & Compatibility Aspects |

|---|---|

| Ammonium Zirconium Carbonate (AZC) | Formaldehyde-free. connectchemicals.comknowde.com Approved for food-contact paper applications. connectchemicals.comconnectchemicals.com Considered an environmentally friendly corrosion inhibitor. sciopen.com Classified as non-hazardous by some authorities. nih.gov |

| Potassium Zirconium Carbonate (KZC) | Ammonia-free, avoiding ammonia-related emissions and odor in the workplace. mdpi.comaquabond.ca Also formaldehyde-free. aquabond.ca |

| Glyoxal | Known irritant. researchgate.net Use can lead to byproducts and increase viscosity in formulations. ebeammachine.comresearchgate.net Considered a conventional alternative to more hazardous formaldehyde resins. mdpi.com |

| Chromium Compounds | Significant environmental impact from industrial waste. wikipedia.orgcarleton.edu Hexavalent chromium (Cr(VI)) is a known carcinogen and highly toxic. researchgate.netepa.gov |

Future Research Directions and Emerging Paradigms for Ammonium Zirconium Carbonate

Rational Design of Next-Generation AZC Derivatives with Tailored Reactivity

The future of ammonium (B1175870) zirconium carbonate lies in the ability to move beyond its current formulation to a suite of next-generation derivatives with reactivity tailored for specific applications. This involves the strategic modification of the AZC molecule to influence its crosslinking behavior, stability, and interaction with various substrates.

One promising avenue of research is the synthesis of AZC derivatives with altered organic ligands. By replacing the carbonate groups with other organic moieties, it is possible to fine-tune the reactivity and solubility of the resulting zirconium complex. For example, the introduction of chelating agents like ethanolamine, tartaric acid, citric acid, lactic acid, gluconic acid, and glycolic acid can significantly enhance the crosslinking performance of AZC in aqueous solutions with water-soluble polymers. google.com

Furthermore, the synthesis of nano-sized zirconium oxide, a related zirconium compound, has demonstrated the potential of zirconium-based catalysts in organic synthesis. researchgate.net This suggests that novel AZC derivatives could be designed to act as more than just crosslinkers, potentially serving as catalysts or adhesion promoters in a variety of chemical processes. The development of such derivatives will require a deep understanding of the coordination chemistry of zirconium and the ability to control the synthesis process to achieve the desired molecular architecture. researchgate.net

A key challenge in this area is the development of synthetic methods that are both efficient and scalable. The ability to produce these next-generation AZC derivatives in commercially viable quantities will be crucial for their widespread adoption. Future research will likely focus on developing novel synthetic routes that offer greater control over the final product's properties while minimizing environmental impact.

Advanced In-Situ Characterization Techniques for Real-Time Reaction Monitoring

A deeper understanding of the reaction mechanisms of ammonium zirconium carbonate is fundamental to optimizing its performance and designing new derivatives. Advanced in-situ characterization techniques are critical in this endeavor, allowing researchers to observe and analyze chemical transformations as they happen in real-time.

Fourier Transform Infrared (FTIR) spectroscopy, particularly Attenuated Total Reflectance (ATR)-FTIR, has proven to be a powerful tool for monitoring the changes in functional groups during reactions involving zirconium carbonates. rsc.orgresearchgate.net For instance, in-situ FTIR has been used to study the adsorption of CO2 and CO on yttria-stabilized zirconia, providing insights into the formation of various carbonate and bicarbonate species on the surface. acs.orgnih.gov These studies highlight the importance of surface hydroxyl groups in the reactivity of zirconium compounds. nih.gov Applying similar in-situ FTIR techniques to the crosslinking reactions of AZC with polymers like starch or latex could provide invaluable data on the reaction kinetics and the nature of the chemical bonds being formed. researchgate.netdixonchew.co.uk

In addition to FTIR, other in-situ techniques such as X-ray Diffraction (XRD) and Nuclear Magnetic Resonance (NMR) spectroscopy can provide complementary information. Operando XRD can track changes in the crystalline structure of materials during a reaction, which is particularly relevant for understanding the curing and film formation processes of AZC-based coatings. rsc.org Extended X-ray Absorption Fine Structure (EXAFS) and Raman spectroscopy have been instrumental in elucidating the speciation of zirconium complexes in AZC solutions, revealing that four carbonate ions coordinate in a bidentate fashion to the zirconium ion. researchgate.net Real-time monitoring using these techniques can help to build a comprehensive picture of the reaction pathways of AZC.

The data generated from these in-situ studies will be instrumental in refining reaction conditions and in the rational design of new AZC derivatives with enhanced performance characteristics.

Integration of Machine Learning and Computational Approaches for AZC-Based Material Discovery

The integration of machine learning (ML) and computational modeling represents a paradigm shift in materials science, offering the potential to accelerate the discovery and design of new materials. acs.org For ammonium zirconium carbonate, these approaches can be leveraged to predict the properties of novel derivatives and to optimize synthesis and processing parameters.

Machine learning models can be trained on existing experimental and computational data to predict the properties of new AZC-based materials. For example, neural network potentials have been developed for zirconium, enabling large-scale simulations of complex processes with near first-principles accuracy. aps.orgmaterialscloud.orgresearchgate.net These models can predict mechanical properties, defect structures, and fracture behavior, which are crucial for the performance of AZC in coatings and other applications. aps.orgresearchgate.net Similar ML models could be developed specifically for AZC and its derivatives, incorporating data on their chemical structure, reactivity, and performance in various applications.

Computational Fluid Dynamics (CFD) is another powerful computational tool that can be used to optimize the synthesis and application of AZC. core.ac.ukgmu.eduresearchgate.netyoutube.comyoutube.com CFD simulations can model the fluid dynamics of mixing, reaction, and coating processes, allowing for the optimization of reactor design and operating conditions to ensure uniform product quality. core.ac.uk This can lead to more efficient and cost-effective manufacturing processes for AZC-based products.

The successful integration of machine learning and computational approaches will require the generation of large, high-quality datasets. This underscores the importance of the advanced in-situ characterization techniques discussed in the previous section. The combination of high-throughput experimentation, in-situ characterization, and computational modeling will create a powerful feedback loop for the rapid discovery and optimization of next-generation AZC-based materials.

Exploration of Interdisciplinary Applications in Unconventional Material Science Domains

While the primary applications of ammonium zirconium carbonate have been in the paper, paint, and coatings industries, its unique chemical properties suggest potential for use in a variety of unconventional material science domains. connectchemicals.comdixonchew.co.uknbinno.comtreibacher.commcc-hamburg.degoogle.com Future research should explore these interdisciplinary applications to unlock new markets and technological innovations.

One area of interest is in the field of biomaterials and biomedical applications . Zirconium-based materials, in general, are known for their biocompatibility. americanelements.com Research into zirconium phosphates and phosphonates has shown their potential as catalysts and in drug delivery systems. mdpi.com AZC, with its ability to crosslink polymers, could potentially be used to create hydrogels for tissue engineering or controlled-release drug delivery systems. Its antimicrobial properties, particularly when combined with other active agents, could also be explored for developing antimicrobial coatings for medical devices. researchgate.net

Another promising direction is in the development of advanced functional materials for energy and environmental applications . Zirconium-based materials are already used in fuel cells and as catalysts. americanelements.commdpi.com The catalytic potential of novel AZC derivatives could be investigated for a range of chemical transformations, including biomass conversion. rsc.org For instance, basic zirconium carbonate has shown excellent catalytic properties for the hydrogen transfer of biomass-derived carboxides. rsc.org Furthermore, the ability of AZC to form stable, water-resistant films could be leveraged in the development of protective coatings for solar cells or in membranes for water purification. The use of AZC in the manufacturing of synthetic leathercloth and as a coagulant also points to its versatility in creating new materials. connectchemicals.com

The exploration of these unconventional applications will require collaboration between chemists, materials scientists, engineers, and biologists. By thinking beyond its traditional uses, the scientific community can uncover the full potential of ammonium zirconium carbonate and its derivatives to address a wide range of societal and technological challenges.

Q & A

Q. What are the optimal synthesis methods for ammonium zirconium carbonate, and how do reaction conditions influence its stability?

Ammonium zirconium carbonate can be synthesized by reacting basic zirconium carbonate with ammonium bicarbonate under controlled pH (8.5–10) to avoid premature decomposition . The use of fugitive bases like ammonia ensures stability during synthesis by maintaining alkaline conditions, which prevent zirconium coordination until curing . Thermal decomposition studies show that heating releases NH₃, CO₂, and ZrO₂, necessitating low-temperature storage (<25°C) to preserve integrity .

Q. How can researchers distinguish zirconium from thorium in mixed-metal systems involving ammonium zirconium carbonate?

Zirconium can be identified via selective precipitation: hydrogen peroxide forms soluble alkali perzirconates in basic media, while thorium precipitates as ThO₂·nH₂O. Turmeric paper tests (reddish-brown coloration with Zr⁴⁺ in HCl) provide a rapid qualitative distinction . Quantitative analysis requires ICP-MS or EXAFS to resolve coordination environments .

Q. What role does ammonium zirconium carbonate play in polymer crosslinking, and how is pH optimized for this application?

As a crosslinker, it coordinates with carboxylic acid groups in polymers (e.g., acrylic acid copolymers). pH must be maintained at 8.7–9.3 using volatile amines (e.g., NH₃) to stabilize the zirconium salt in solution. Post-application heating removes the base, enabling crosslinking . Raman spectroscopy (Fig. 3, ) monitors ligand exchange dynamics with organic acids (e.g., gluconic acid), which compete for zirconium binding .

Advanced Research Questions

Q. How do ligand exchange kinetics of ammonium zirconium carbonate with organic acids affect its functional properties?

EXAFS and Raman data ( ) reveal that ligands like citrate and tartrate displace carbonate ions, altering zirconium’s coordination sphere from [Zr(CO₃)₂(OH)₂]²⁻ to mixed-ligand complexes. Kinetic studies using UV-Vis spectrophotometry at varying temperatures (25–60°C) show pseudo-first-order behavior, with activation energies (~45 kJ/mol) indicating moderate ligand lability . Competing ligands reduce crosslinking efficiency in polymers, requiring stoichiometric adjustments .

Q. What analytical techniques are most effective for characterizing thermal decomposition pathways of ammonium zirconium carbonate?

TGA-DSC coupled with evolved gas analysis (EGA) identifies decomposition steps:

Q. How does the buffering capacity of carbonate in ammonium zirconium carbonate influence its reactivity in aqueous systems?

The carbonate/ammonium system acts as a pH buffer (pKa₁ = 6.4, pKa₂ = 10.3), stabilizing solutions between pH 8–10. This range prevents zirconium hydrolysis while allowing ligand exchange. Buffering capacity (β ≈ 0.05 mol·L⁻¹·pH⁻¹) is calculated via titrimetry with HCl; deviations indicate competing equilibria (e.g., Zr-OH formation) .

Methodological Guidance

Q. What safety protocols are critical when handling ammonium zirconium carbonate in laboratory settings?

Refer to GHS guidelines ( ): Use PPE (gloves, goggles), avoid inhalation (dust/vapor), and store in ventilated areas. First aid for exposure includes rinsing eyes/skin with water and medical consultation. Decomposition products (NH₃, CO₂) require fume hoods .

Q. How can researchers resolve contradictions in spectroscopic data during ligand interaction studies?

Discrepancies between EXAFS and Raman results (e.g., bond-length variations) arise from differing sensitivity to short- vs. long-range order. Multivariate analysis (e.g., PCA) of spectral datasets and complementary NMR (¹³C, ⁹¹Zr) clarify coordination geometries .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.